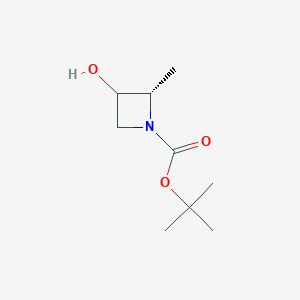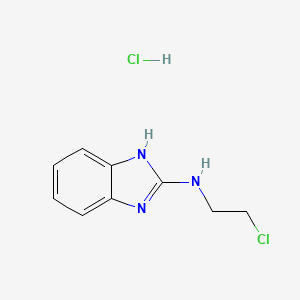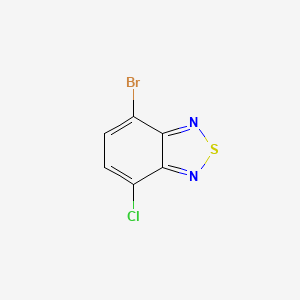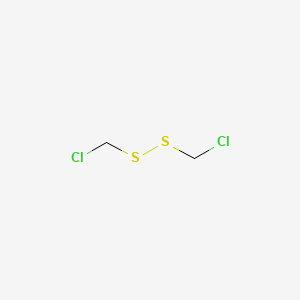
t-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “t-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate” is a type of tert-butyl ester. Tert-butyl esters are known for their stability and are commonly used as protecting groups in organic synthesis . The tert-butyl group in the compound is a type of alkyl group derived from butane, featuring a central carbon atom connected to three methyl groups .
Chemical Reactions Analysis
Tert-butyl esters, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . The solvolysis of tert-butyl halides, which could be related to the compound , involves the ionization of the covalent C–X bond, forming three ion pairs .Wissenschaftliche Forschungsanwendungen
T-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is commonly used in the synthesis of various pharmaceuticals, such as antibiotics, and is also known to have several biochemical and physiological effects. It has been used in the synthesis of various anti-bacterial agents, such as penicillins and cephalosporins, as well as various anti-cancer drugs. Additionally, it has been used in the synthesis of various anti-inflammatory agents, such as indomethacin and naproxen.
Wirkmechanismus
The mechanism of action of t-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, which are also involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects in laboratory studies. Additionally, it has been shown to have an inhibitory effect on the activity of the enzyme cyclooxygenase and the enzyme 5-lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using t-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate in laboratory experiments is that it is relatively easy to synthesize and has a relatively low cost. Additionally, it is relatively stable and can be stored at room temperature. However, one limitation of using this compound in laboratory experiments is that it is not water soluble, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on t-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential applications of this compound in the pharmaceutical industry, as well as its potential therapeutic uses. Additionally, further research could be conducted to explore the potential side effects of this compound, as well as potential methods of reducing its toxicity. Finally, further research could be conducted to explore the potential for using this compound in the synthesis of other compounds, such as anti-inflammatory agents and anti-cancer drugs.
Synthesemethoden
T-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate can be synthesized from the reaction of 2-methylazetidine-1-carboxylic acid with t-butyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of around 100°C and is typically complete within 1-2 hours. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(CN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)


![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)





![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)


